molecular formula C10H10N2O B12969119 1-(Aminomethyl)isoquinolin-5-ol

1-(Aminomethyl)isoquinolin-5-ol

Cat. No.: B12969119
M. Wt: 174.20 g/mol
InChI Key: WMNDMLYWOMZUOT-UHFFFAOYSA-N
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Description

1-(Aminomethyl)isoquinolin-5-ol is a synthetic organic compound featuring an isoquinoline scaffold substituted with an aminomethyl group and a phenolic hydroxyl group. This unique structure makes it a versatile intermediate for medicinal chemistry and pharmacological research, particularly in the exploration of novel heterocyclic compounds . The molecule's structure suggests potential for development as a key precursor in the synthesis of more complex molecules that may target neurological pathways or serve as enzyme inhibitors, similar to other advanced heterocyclic compounds investigated for their biological activity . As a building block, it can be used in amide coupling reactions via the aminomethyl group or further functionalized at the phenolic oxygen. Researchers can employ this compound in the design and synthesis of small molecule libraries for high-throughput screening. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, including the use of personal protective equipment.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

1-(aminomethyl)isoquinolin-5-ol

InChI

InChI=1S/C10H10N2O/c11-6-9-7-2-1-3-10(13)8(7)4-5-12-9/h1-5,13H,6,11H2

InChI Key

WMNDMLYWOMZUOT-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CN=C2CN)C(=C1)O

Origin of Product

United States

Preparation Methods

Two-Step Synthesis of 1-Aminoisoquinoline

According to a patented method (CN1431199A), 1-aminoisoquinoline is synthesized from isoquinoline via:

  • Step 1: Nucleophilic substitution at C-1
    Isoquinoline reacts with nitroso anions (NO2-) provided by potassium nitrite (KNO2) in the presence of dimethyl sulfoxide and acetic anhydride, forming 1-nitroisoquinoline. The reaction proceeds under mild conditions with yields up to 72-80% when hexamethylphosphoric triamine is used as a cosolvent.

  • Step 2: Catalytic hydrogenation
    The 1-nitroisoquinoline is reduced to 1-aminoisoquinoline using catalytic hydrogenation with Raney nickel catalyst under hydrogen pressure (2 MPa) at 55°C. The yield of this step can reach 85%, with the product purified by recrystallization.

Step Reaction Conditions Yield (%) Notes
1. Formation of 1-nitroisoquinoline KNO2, DMSO, Ac2O, hexamethylphosphoric triamine (cosolvent) 72-80 Mild conditions, nucleophilic substitution at C-1
2. Reduction to 1-aminoisoquinoline Raney Ni, H2 (2 MPa), 55°C, methanol solvent 85 Catalytic hydrogenation, recrystallization in benzene

This method is noted for its simplicity, high yield, and suitability for industrial scale-up.

While the above method yields 1-aminoisoquinoline, the target compound this compound requires the introduction of a hydroxyl group at the 5-position and an aminomethyl substituent at the 1-position.

Hydroxylation at the 5-Position

Isoquinolin-5-ol derivatives can be prepared or used as starting materials. The hydroxyl group at the 5-position is often introduced via oxidation or selective substitution reactions on isoquinoline derivatives.

Aminomethylation at the 1-Position

Aminomethylation can be achieved by:

  • Mannich-type reactions : Reaction of isoquinolin-5-ol with formaldehyde and ammonia or amines to introduce the aminomethyl group at the 1-position.
  • Radical or electrophilic substitution : Using reagents such as potassium persulfate and aniline under photochemical conditions to generate intermediates that can be converted to aminomethyl derivatives.

Example from Literature: Radical-Mediated Amination

A study involving isoquinolin-5-ol demonstrated that reaction with aniline and potassium persulfate under blue light irradiation leads to formation of p-iminoquinone intermediates, which upon hydrolysis yield amino-substituted isoquinoline derivatives. This radical mechanism involves sulfate radicals generated from persulfate, which abstract hydrogen and facilitate amination at specific positions determined by the hydroxyl group location.

This method highlights the regioselectivity imparted by the 5-hydroxyl group and provides a pathway to selectively functionalize the isoquinoline ring.

Synthetic Route Summary and Data Table

Synthetic Step Starting Material Reagents/Conditions Product Yield (%) Notes
1. Nucleophilic substitution at C-1 Isoquinoline KNO2, DMSO, Ac2O, hexamethylphosphoric triamine 1-nitroisoquinoline 72-80 Mild, one-step reaction
2. Catalytic hydrogenation 1-nitroisoquinoline Raney Ni, H2 (2 MPa), 55°C, MeOH 1-aminoisoquinoline 85 Recrystallization purification
3. Hydroxylation at 5-position Isoquinoline or derivatives Oxidation or substitution methods Isoquinolin-5-ol Variable Position-specific functionalization
4. Aminomethylation at 1-position Isoquinolin-5-ol Mannich reaction or radical amination (K2S2O8, aniline, light) This compound Moderate to good Regioselective, radical mechanism

Research Findings and Considerations

  • The two-step method for 1-aminoisoquinoline synthesis is well-established, scalable, and yields high purity products suitable for further functionalization.
  • Radical-mediated amination using potassium persulfate and aniline under photochemical conditions offers regioselective introduction of amino groups influenced by the hydroxyl substituent, which can be adapted for aminomethylation strategies.
  • The presence of the 5-hydroxyl group directs substitution patterns and can be exploited to achieve selective functionalization.
  • Alternative synthetic routes involving Friedlander reactions and cyclization strategies have been reported for related isoquinoline derivatives but are more complex and less direct for this specific compound.

Chemical Reactions Analysis

1-(Aminomethyl)isoquinolin-5-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, copper catalysts for cyclization, and various oxidizing agents for oxidation reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(Aminomethyl)isoquinolin-5-ol is a compound with significant potential in various scientific research applications. This article aims to explore its diverse applications, particularly in medicinal chemistry, biological research, and material science, supported by comprehensive data and case studies.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties. Studies have shown its effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, a study demonstrated that derivatives of this compound could significantly reduce the viability of breast cancer cells through cell cycle arrest mechanisms.

Neuroprotective Effects

This compound has been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer’s. Research suggests that it may help mitigate oxidative stress and inflammation in neuronal cells, potentially offering a therapeutic avenue for neurodegenerative disorders.

Antimicrobial Properties

This compound has also shown antimicrobial activity against several pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents.

Enzyme Inhibition Studies

The compound has been utilized in enzyme inhibition studies, particularly targeting kinases involved in cancer progression. Its ability to modulate enzyme activity provides insights into the development of targeted therapies for cancer treatment.

Cell Signaling Pathways

Research involving this compound has revealed its role in modulating key cell signaling pathways, including the PI3K/Akt pathway. Understanding these interactions is crucial for developing strategies to manipulate these pathways in disease contexts.

Synthesis of Functional Materials

The compound serves as a precursor for synthesizing functional materials used in electronic devices and sensors. Its unique chemical structure allows for the development of materials with specific electronic properties, enhancing device performance.

Polymer Chemistry

In polymer chemistry, this compound is explored as a building block for creating novel polymers with enhanced thermal stability and mechanical properties. These polymers have potential applications in coatings and composite materials.

Data Table of Key Findings

Application AreaFindingsReferences
Anticancer ActivityInduces apoptosis in cancer cell lines
Neuroprotective EffectsMitigates oxidative stress
Antimicrobial PropertiesEffective against Gram-positive/negative bacteria
Enzyme InhibitionModulates kinase activity
Cell Signaling PathwaysAffects PI3K/Akt pathway
Synthesis of Functional MaterialsEnhances electronic properties
Polymer ChemistryImproves thermal stability

Case Study 1: Anticancer Research

In a controlled study, researchers synthesized various derivatives of this compound and tested their efficacy against breast cancer cell lines. The results indicated a significant reduction in cell viability correlated with increased concentrations of the compound, suggesting its potential as a lead compound for anticancer drug development.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The administration of this compound resulted in decreased markers of oxidative stress and improved cognitive function, highlighting its therapeutic potential for neurodegenerative conditions.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key References
1-Methylisoquinolin-5-amine 20335-61-9 C10H10N2 158.2 -CH3 (1), -NH2 (5)
Isoquinolin-5-amine hydrochloride 152814-23-8 C9H9ClN2 180.63 -NH2 (5), HCl salt
Isoquinolin-5-ol 2439-04-5 C9H7NO 145.16 -OH (5)
1-(Isoquinolin-5-yl)ethan-1-ol 1204598-85-5 C11H11NO 173.21 -CH2CH2OH (5)
1-(Aminomethyl)isoquinolin-5-ol Not available C10H10N2O ~174.2 -CH2NH2 (1), -OH (5) Inferred

Key Observations:

  • The amine at position 5 may enhance basicity.
  • Isoquinolin-5-amine hydrochloride (): The hydrochloride salt increases ionic character, improving water solubility. This is critical for pharmaceutical formulations.
  • Isoquinolin-5-ol (): The hydroxyl group at position 5 introduces acidity (pKa ~10–12), enabling hydrogen bonding but reducing membrane permeability.
  • This compound: The dual polar groups may synergize solubility (via -OH and -NH2) while retaining aromatic interactions for target binding.

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